molecular formula C10H10BrCl B13526526 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene

Katalognummer: B13526526
Molekulargewicht: 245.54 g/mol
InChI-Schlüssel: AJBIUZWSIINVHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is an organic compound with the molecular formula C10H10BrCl It is a derivative of cyclopropane, featuring a bromomethyl group and a chlorobenzene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are mild and provide high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminomethyl derivative, while oxidation with potassium permanganate produces a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The cyclopropyl ring adds strain to the molecule, making it more reactive and enhancing its ability to interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Bromomethyl)cyclopropane: Lacks the chlorobenzene moiety, making it less complex.

    2-Chlorobenzyl bromide: Contains a benzyl bromide group instead of a cyclopropyl ring.

    1-(Bromomethyl)cyclopropylbenzene: Similar structure but without the chlorine atom on the benzene ring.

Uniqueness

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is unique due to the combination of the strained cyclopropyl ring, the reactive bromomethyl group, and the chlorobenzene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H10BrCl

Molekulargewicht

245.54 g/mol

IUPAC-Name

1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene

InChI

InChI=1S/C10H10BrCl/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7H2

InChI-Schlüssel

AJBIUZWSIINVHF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CBr)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.